![molecular formula C13H19N5O2S B2361590 3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 2034206-40-9](/img/structure/B2361590.png)
3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H19N5O2S and its molecular weight is 309.39. The purity is usually 95%.
The exact mass of the compound 3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the antiviral potential of this compound. For instance, it has been studied as an inhibitor of nucleoside-resistant variants of hepatitis B virus (HBV) . The compound’s ability to suppress HBV DNA viral load in animal models is promising.
- The tetrahydropyrazolo[1,5-a]pyridine scaffold is a versatile building block. It forms the basis for many biologically important compounds, including drugs like celecoxib, sildenafil, and fipronil . Scientists explore modifications of this core structure for drug development.
- Tetrahydropyrazolopyrimidine derivatives, derived from similar compounds, have shown potential as NMDA receptor antagonists . These receptors play a crucial role in synaptic plasticity and neurological disorders.
- Co-crystal structures involving related compounds provide valuable information. For example, the co-structure of N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo pyrazin-3-yl]benzenesulfonamide with a rationally designed PI3K-alpha mutant has been elucidated .
- The synthesis of 4-substituted dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid from 3-diazopyrrolidones has been explored . Understanding the reaction mechanisms and optimizing yields contributes to synthetic methodologies.
Antiviral Properties
Medicinal Chemistry
NMDA Receptor Modulation
Structural Biology
Synthetic Chemistry
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been found to be biologically active and serve as the basis for new drugs with selective action .
Mode of Action
It’s worth noting that compounds with a similar structure, such as pyrazole derivatives, are prepared by a 1,3-dipolar cycloaddition of diazoalkanes to acetylenes .
Biochemical Pathways
Similar compounds have shown promise in the creation of nmda receptor antagonists .
properties
IUPAC Name |
3,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-9-13(10(2)17-16-9)21(19,20)15-8-11-7-14-18-6-4-3-5-12(11)18/h7,15H,3-6,8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDJQAGDYNZMLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.